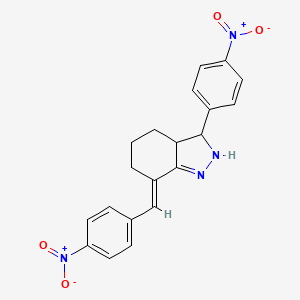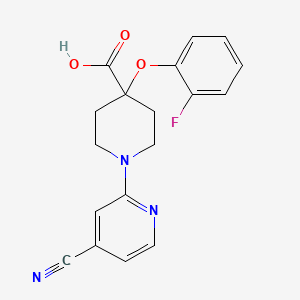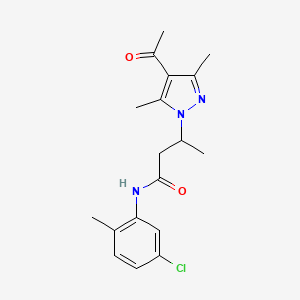![molecular formula C15H18N2O2 B5293095 N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide](/img/structure/B5293095.png)
N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide, also known as EPMF, is a novel compound that has been synthesized for various scientific research applications. It is a member of the furan series of compounds and has been found to have potential applications in the field of neuroscience and drug discovery.
Mecanismo De Acción
The exact mechanism of action of N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide is not fully understood. However, it is believed to work by modulating the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. This compound has also been found to have antioxidant properties, which may help to protect the brain from oxidative stress. Additionally, this compound has been found to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide in lab experiments is that it is a novel compound that has not been extensively studied, which may provide new insights into its potential applications. However, one limitation is that the synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Direcciones Futuras
There are a number of future directions for research on N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide. One area of interest is its potential applications in the treatment of anxiety and depression. Further research is needed to determine the optimal dosage and duration of treatment for these conditions. Another area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the mechanisms underlying its neuroprotective effects and to develop new treatment strategies based on these findings. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans.
Métodos De Síntesis
N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide can be synthesized using a multi-step process that involves the reaction of 5-ethylpyridine-2-carbaldehyde with furfurylamine, followed by a series of chemical reactions that result in the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide has been found to have potential applications in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. This compound has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-12-5-6-13(16-9-12)10-17(3)15(18)14-7-8-19-11(14)2/h5-9H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLRARQKDCPJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CN(C)C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5293015.png)
![8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline](/img/structure/B5293021.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5293024.png)

![6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5293043.png)
![N'-(3-chlorophenyl)-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5293050.png)

![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5293070.png)
![N-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5293078.png)
![N-cyclopropyl-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5293092.png)
![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5293098.png)

![8-ethoxy-3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5293109.png)
![1-(2-chlorophenyl)-5-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5293112.png)